Sodium dihydrogen phosphate monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

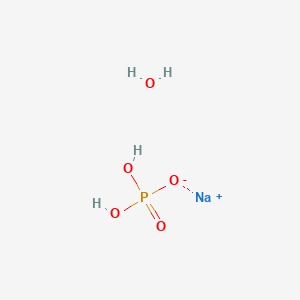

Sodium phosphate monobasic monohydrate: is an inorganic compound with the chemical formula NaH₂PO₄·H₂O . It is a sodium salt of phosphoric acid and exists as a monohydrate. This compound is commonly used in various industrial, biological, and chemical applications due to its buffering properties and solubility in water .

Scientific Research Applications

Chemistry:

- Used as a buffering agent in various chemical reactions and solutions.

- Employed in the preparation of phosphate buffers for pH control.

Biology:

- Utilized in molecular biology for the preparation of buffer solutions to maintain pH stability.

- Acts as a reagent in the detection of magnesium ions in biological samples .

Medicine:

- Used as a saline laxative to increase fluid in the small intestine, aiding in bowel movements .

- Employed in the preparation of certain pharmaceutical formulations.

Industry:

- Serves as a sequestrant, emulsifier, and buffer in food products.

- Used in the manufacturing of ceramics, detergents, and fireproofing agents .

Mechanism of Action

Sodium phosphate monobasic monohydrate exerts its effects primarily through its buffering capacity and osmotic properties. In biological systems, it increases the amount of solute in the intestinal lumen, creating an osmotic gradient that draws water into the lumen, resulting in increased fluid content and bowel movements . It also acts as a pH stabilizer in various chemical and biological applications .

Safety and Hazards

Sodium dihydrogen phosphate monohydrate is non-combustible, but it may decompose upon heating to produce corrosive and/or toxic fumes . It is recommended to avoid dust formation, excess heat, and incompatible products . Personal protective equipment/face protection should be worn to avoid ingestion and inhalation, and contact with skin, eyes, or clothing .

Future Directions

Sodium dihydrogen phosphate monohydrate has numerous applications in water treatment and the food industry . It is commonly used as a sequestrant in a variety of foods and has a major application in pharmaceuticals . It is expected to continue to be used in these areas and potentially find new applications in the future.

Biochemical Analysis

Biochemical Properties

Sodium phosphate monobasic monohydrate is a reagent commonly used in molecular biology, biochemistry, and chromatography with a very high buffering capacity . It is extremely hygroscopic and soluble in water . It has been used as a component of phosphate buffer to maintain the pH for the preparation of collagen gels and matrices .

Cellular Effects

Sodium phosphate monobasic monohydrate plays a crucial role in cellular function. It is thought to work by increasing fluid in the small intestine . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Sodium phosphate monobasic monohydrate involves its role as a saline laxative. It is thought to work by increasing fluid in the small intestine, which usually results in a bowel movement after 30 minutes to 6 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium phosphate monobasic monohydrate has been observed to have certain temporal effects. For instance, it has been used in the preparation of collagen gels and matrices, where it helps maintain the pH

Metabolic Pathways

Sodium phosphate monobasic monohydrate is involved in several metabolic pathways. It is a source of phosphorus, which is used to prevent or correct hypophosphatemia in patients with restricted or no oral intake . Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phosphate monobasic monohydrate is typically synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is as follows:

H₃PO₄+NaOH→NaH₂PO₄+H₂O

Industrial Production Methods: In industrial settings, sodium phosphate monobasic monohydrate is produced by reacting phosphoric acid with a sodium source, such as sodium hydroxide or sodium carbonate, under controlled conditions. The resulting solution is then crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions:

-

Thermal Decomposition: When heated above 169°C, sodium phosphate monobasic monohydrate decomposes to form disodium pyrophosphate and water:

2NaH₂PO₄→Na₂H₂P₂O₇+H₂O

Further heating to 550°C results in the formation of trisodium trimetaphosphate:

3NaH₂PO₄→Na₃P₃O₉+3H₂O

-

Acid-Base Reactions: Sodium phosphate monobasic monohydrate reacts with strong acids like hydrochloric acid to form phosphoric acid and sodium chloride:

NaH₂PO₄+HCl→H₃PO₄+NaCl

Common Reagents and Conditions:

Reagents: Sodium hydroxide, sodium carbonate, hydrochloric acid.

Conditions: Controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

- Disodium pyrophosphate

- Trisodium trimetaphosphate

- Phosphoric acid

- Sodium chloride

Comparison with Similar Compounds

Similar Compounds:

- Monopotassium phosphate (KH₂PO₄)

- Monoammonium phosphate (NH₄H₂PO₄)

- Disodium phosphate (Na₂HPO₄)

- Trisodium phosphate (Na₃PO₄)

Comparison:

- Monopotassium phosphate and monoammonium phosphate are similar in their buffering properties but differ in their cation composition, which affects their solubility and specific applications.

- Disodium phosphate and trisodium phosphate have higher sodium content and different pH buffering ranges, making them suitable for different industrial and chemical processes .

Sodium phosphate monobasic monohydrate is unique due to its specific pH buffering range and its ability to form various hydrates, making it versatile for multiple applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium dihydrogen phosphate monohydrate involves the reaction between phosphoric acid and sodium hydroxide, followed by crystallization to obtain the monohydrate form.", "Starting Materials": [ "Phosphoric acid (H3PO4)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Dissolve 1 mole of phosphoric acid in 3 moles of water to obtain a solution.", "Dissolve 1 mole of sodium hydroxide in 1 mole of water to obtain a solution.", "Slowly add the sodium hydroxide solution to the phosphoric acid solution with stirring, until the pH of the mixture reaches 7.", "Heat the mixture to about 80°C and continue stirring until all solids dissolve.", "Continue heating the solution to evaporate excess water until the desired concentration is reached.", "Cool the solution to room temperature and let it stand undisturbed for several hours to allow crystals to form.", "Filter the crystals and wash with cold water to remove impurities.", "Dry the crystals in a desiccator to obtain Sodium dihydrogen phosphate monohydrate." ] } | |

CAS RN |

10049-21-5 |

Molecular Formula |

H5NaO5P |

Molecular Weight |

139.00 g/mol |

IUPAC Name |

sodium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI Key |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

Isomeric SMILES |

O.OP(=O)(O)[O-].[Na+] |

SMILES |

O.OP(=O)(O)[O-].[Na+] |

Canonical SMILES |

O.OP(=O)(O)O.[Na] |

Other CAS RN |

10049-21-5 |

physical_description |

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

synonyms |

Monobasic Sodium Phosphate Monohydrate; Monosodium Phosphate Monohydrate; Sodium Dihydrogen Phosphate Monohydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.